2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

Vue d'ensemble

Description

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of the hydroxyl groups at positions 3 and 17 of estradiol with methoxymethyl groups. This is achieved through a series of chemical reactions, including:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.

Hydroxylation: The hydroxylation at position 2 is carried out using a suitable oxidizing agent.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxymethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders and cancers.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estradiol: The parent compound, naturally occurring estrogen.

Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is unique due to its specific chemical modifications, which enhance its stability and alter its biological activity compared to other similar compounds. These modifications make it a valuable tool in research and potential therapeutic applications .

Activité Biologique

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol that has garnered attention for its biological activities, particularly in the context of cancer therapy and hormone receptor interactions. This compound is synthesized from 3,17β-estradiol and exhibits unique pharmacological properties that make it a candidate for therapeutic applications.

Chemical Structure and Synthesis

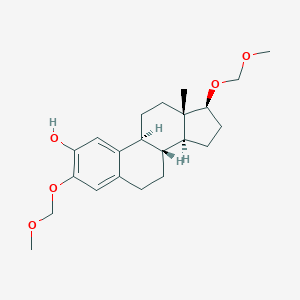

The chemical structure of this compound can be represented as follows:

This compound features methoxymethyl groups at the 3 and 17 positions, which influence its biological activity and stability. The synthesis typically involves the reaction of 3,17β-estradiol with methoxymethylating agents under controlled conditions to yield the desired product .

Hormonal Activity

This compound acts as an estrogen receptor agonist. It has been shown to interact with estrogen receptors (ERs), influencing various cellular processes such as proliferation and differentiation in hormone-sensitive tissues. Studies indicate that this compound can stimulate β-galactosidase expression in endothelial cells, suggesting its role in promoting angiogenesis under certain conditions .

Anticancer Properties

One of the most significant aspects of this compound is its potential as an anticancer agent. Research has demonstrated that this compound exhibits antiangiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. This activity is particularly relevant in breast cancer models where it has been shown to reduce tumor growth while sparing normal tissues from estrogenic side effects .

Table 1: Summary of Biological Activities

Study on Breast Cancer

In a murine xenograft model of breast cancer, this compound was administered to evaluate its effects on tumor growth. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent against estrogen-dependent tumors .

In Vitro Studies

In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and modulation of cell cycle progression, leading to increased cell death .

The biological effects of this compound are mediated through its interaction with estrogen receptors and subsequent activation of downstream signaling pathways. These pathways include:

- Mitogen-Activated Protein Kinase (MAPK) : Influences cell proliferation.

- Phosphoinositide 3-Kinase (PI3K) : Affects survival signaling.

- Caspase Activation : Induces apoptosis.

These interactions highlight the dual role of this compound as both a hormone mimic and a potential therapeutic agent against malignancies.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-HIFDQRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441259 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217792-89-7 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.